BenchChemオンラインストアへようこそ!

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole

GABA transporter 1 (GAT1) Neurotransmitter reuptake inhibition Binding affinity

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 941870-02-6) is a heterocyclic building block of the benzothiazole-piperazine class, with molecular formula C₁₂H₁₄ClN₃OS and molecular weight 283.78 g/mol. The molecule features a benzothiazole core bearing a chlorine atom at position 7, a methoxy group at position 4, and an unsubstituted piperazine ring at position This specific 7-chloro-4-methoxy substitution pattern creates a unique electronic push-pull system (electron-withdrawing chloro, electron-donating methoxy) that is absent in all closely related 2-piperazin-1-yl-1,3-benzothiazole analogs.

Molecular Formula C12H14ClN3OS
Molecular Weight 283.78 g/mol
CAS No. 941870-02-6
Cat. No. B1389279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole
CAS941870-02-6
Molecular FormulaC12H14ClN3OS
Molecular Weight283.78 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCNCC3
InChIInChI=1S/C12H14ClN3OS/c1-17-9-3-2-8(13)11-10(9)15-12(18-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3
InChIKeyZNTFNQOJMZXXAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 941870-02-6): Procurement-Relevant Identity and Physicochemical Profile


7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 941870-02-6) is a heterocyclic building block of the benzothiazole-piperazine class, with molecular formula C₁₂H₁₄ClN₃OS and molecular weight 283.78 g/mol . The molecule features a benzothiazole core bearing a chlorine atom at position 7, a methoxy group at position 4, and an unsubstituted piperazine ring at position 2. This specific 7-chloro-4-methoxy substitution pattern creates a unique electronic push-pull system (electron-withdrawing chloro, electron-donating methoxy) that is absent in all closely related 2-piperazin-1-yl-1,3-benzothiazole analogs . Commercially available at ≥95% purity from multiple suppliers, the compound is used as a research intermediate in medicinal chemistry programs targeting neurotransmitter transporters, kinases, and acetylcholinesterase [1].

Why 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole Cannot Be Replaced by Other Benzothiazole-Piperazine Analogs


The benzothiazole-piperazine scaffold is a privileged structure in medicinal chemistry, yet the identity, position, and electronic character of substituents on the benzothiazole ring critically govern target engagement, selectivity, and pharmacokinetic behavior [1]. Within this class, the 7-chloro-4-methoxy substitution pattern is unique: no other commercially available 2-piperazin-1-yl-1,3-benzothiazole analog combines a C7 electron-withdrawing group with a C4 electron-donating group [2]. This electronic push-pull arrangement directly modulates the electron density of the benzothiazole π-system, altering π-stacking interactions with aromatic residues in enzyme active sites and affecting metabolic stability. Simple substitution with the unsubstituted parent (2-piperazin-1-yl-1,3-benzothiazole), the 4,7-dimethyl analog, or the 4,7-dimethoxy analog produces compounds with fundamentally different lipophilicity, hydrogen-bonding capacity, and target-binding profiles. Critically, the quantitative GAT1 transporter binding data presented in Section 3 demonstrates that a single substituent change within this series can produce a >16-fold difference in binding affinity, confirming that analogs are not functionally interchangeable [2].

Quantitative Differentiation Evidence: 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole vs. Closest Analogs


GAT1 Transporter Binding Affinity: 16-Fold Difference Between 7-Chloro-4-methoxy Analog and Its Closest Active Congener

In a direct head-to-head comparison performed within the same competitive MS binding assay platform, the target compound 7-chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (BDBM50063508, CHEMBL3398500) exhibits a Ki of 1,070 nM against mouse GAT1 and 1,100 nM against human GAT1, whereas its close structural analog BDBM50063498 (CHEMBL3398501) achieves Ki values of 102 nM (mouse) and 66 nM (human) under identical assay conditions [1]. This represents an approximately 10.5-fold (mouse) and 16.7-fold (human) difference in binding affinity, demonstrating that even subtle structural modifications within the benzothiazole-piperazine series produce large-magnitude changes in target engagement. The assay employed HEK293 cells expressing recombinant GAT1, with NO-711 as an unlabeled competitive marker and LC-ESI-MS-MS detection [1]. The quantitative divergence confirms that the 7-chloro-4-methoxy substitution pattern occupies a distinct region of the GAT1 structure-activity relationship landscape.

GABA transporter 1 (GAT1) Neurotransmitter reuptake inhibition Binding affinity

Lipophilicity (logP) Differentiation: 7-Chloro-4-methoxy Substitution Increases logP by ~1.2 Units Over the Unsubstituted Parent Scaffold

The calculated partition coefficient (clogP) of 7-chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole is 2.79 [1], representing a substantial increase in lipophilicity compared to the unsubstituted parent compound 2-piperazin-1-yl-1,3-benzothiazole, which has a logP of 1.61 . This ΔlogP of approximately +1.18 units corresponds to a roughly 15-fold increase in the octanol-water partition coefficient, significantly altering predicted membrane permeability, blood-brain barrier penetration potential, and plasma protein binding. The 4,7-dimethoxy analog (logP not directly reported but expected to be lower due to two polar methoxy groups) and the 4,7-dimethyl analog (expected higher logP due to hydrophobic methyl groups) flank the target compound's lipophilicity, positioning the chloro-methoxy pattern at a distinct intermediate value. The target compound also possesses a topological polar surface area (tPSA) of approximately 57.8 Ų [1], consistent with moderate CNS permeability potential per the Lipinski and Veber rule criteria.

Lipophilicity logP Physicochemical property Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile: Differentiated from Dimethoxy and Dimethyl Analogs

The 7-chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole molecule presents 2 hydrogen-bond donors (piperazine NH groups) and 4 hydrogen-bond acceptors (benzothiazole N/S, methoxy O, piperazine N), yielding a tPSA of approximately 57.8 Ų [1]. This profile is numerically distinct from the 4,7-dimethoxy analog, which carries 2 donors and 5 acceptors (higher polarity, expected lower membrane permeability), and from the 4,7-dimethyl analog, which carries 2 donors and only 3 acceptors (lower polarity, higher predicted permeability) . The chloro substituent at position 7 contributes no additional hydrogen-bonding capacity, in contrast to a methoxy or hydroxyl group at the same position, and instead modulates the electronics of the benzothiazole ring through its -I inductive effect. The piperazine NH groups additionally confer the ability to form ionic interactions with acidic residues (e.g., Asp, Glu) in biological targets, a feature uniformly present across all 2-piperazinyl-benzothiazole analogs but uniquely tuned by the 7-chloro-4-methoxy electronic environment [1].

Hydrogen bonding tPSA Drug design Physicochemical differentiation

Benzothiazole-Piperazine Scaffold: Class-Level Evidence for AChE Inhibitory Activity Dependent on Substitution Pattern

The broader benzothiazole-piperazine class has well-documented and substitution-pattern-dependent acetylcholinesterase (AChE) inhibitory activity. In a systematic study by Demir Özkay et al. (2016), 14 benzothiazole-piperazine compounds were synthesized and screened for AChE inhibition, with compounds 19 and 20 demonstrating very good enzyme inhibitory activity [1]. Critically, the activity was non-uniform across the series, directly confirming that specific substituent identity and position on the benzothiazole ring determine pharmacological outcome. A separate study by Gurdal et al. (2015) evaluated 10 benzothiazole-piperazine derivatives for cytotoxicity against HUH-7 (liver), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines, reporting that compound 1d was highly cytotoxic across all three lines, while other analogs showed differential, cell-line-selective activity patterns characterized by GI₅₀ values . Although the specific 7-chloro-4-methoxy derivative was not among the compounds directly tested in either study, the class-level evidence firmly establishes that benzothiazole substitution is a primary determinant of biological activity — a core principle that invalidates any assumption of functional interchangeability among analogs. The unique 7-chloro-4-methoxy combination offers a distinct chemical space not explored in either published series, representing a rational selection for programs seeking to probe uncharted SAR territory [1].

Acetylcholinesterase inhibition Alzheimer's disease Cytotoxicity SAR

Recommended Research and Industrial Application Scenarios for 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 941870-02-6)


GABA Transporter 1 (GAT1) Probe Development — Moderate-Affinity Chemical Tool

Based on the direct quantitative GAT1 binding data (Ki = 1,070–1,100 nM) documented in Section 3, this compound is best positioned as a moderate-affinity GAT1 probe for neuroscience target engagement studies. Unlike the high-affinity analog (CHEMBL3398501; Ki = 66–102 nM), which may saturate receptors at low concentrations, the target compound's weaker affinity allows for graded dose-response studies and may exhibit faster off-rate kinetics — a desirable characteristic for certain electrophysiology and imaging applications. Researchers comparing this compound with NO-711 (a prototypical GAT1 inhibitor) or tiagabine should consider its distinct benzothiazole-piperazine chemotype as a scaffold-hopping opportunity for developing GAT1 ligands with differentiated pharmacokinetic properties [1].

Medicinal Chemistry SAR Expansion — Unexplored 7-Chloro-4-methoxy Substitution Niche

The class-level evidence from Demir Özkay et al. (2016) and Gurdal et al. (2015) confirms that benzothiazole-piperazine biological activity is exquisitely sensitive to substituent identity and position. The 7-chloro-4-methoxy pattern represents a unique, commercially available substitution combination not represented in either published AChE inhibitor series or cytotoxicity screening panels. A medicinal chemistry group seeking to diversify its benzothiazole-piperazine library should procure this compound specifically — rather than the more common 4,7-dimethoxy or 4,7-dimethyl analogs — because it introduces an electron-withdrawing chloro group at C7 paired with an electron-donating methoxy at C4, creating an electronic push-pull system that may enhance π-stacking interactions with aromatic active-site residues [1].

Pharmacokinetic Profiling — Intermediate Lipophilicity CNS-Penetrant Candidate

With a calculated logP of 2.79 and tPSA of 57.8 Ų, the compound occupies a favorable intermediate lipophilicity range for CNS drug discovery programs (ideal CNS logP typically 2–4; tPSA < 90 Ų for blood-brain barrier penetration). This positions it between the more polar 4,7-dimethoxy analog and the more lipophilic 4,7-dimethyl analog. A discovery team evaluating benzothiazole-piperazine leads for a CNS target with stringent physicochemical requirements should select the 7-chloro-4-methoxy variant when the program's multiparameter optimization requires an HBA count of 4 (rather than 5 or 3) and a logP near 2.8, as supported by the quantitative physicochemical evidence in Section 3 [1].

Piperazine-Functionalized Building Block for Parallel Library Synthesis

The free piperazine NH group at position 2 of the benzothiazole ring provides a reactive handle for N-alkylation, N-acylation, or N-sulfonylation reactions, enabling rapid diversification into focused compound libraries. The 7-chloro and 4-methoxy groups are chemically orthogonal to typical piperazine derivatization conditions, ensuring that the benzothiazole substitution pattern remains intact during library synthesis. This contrasts with analogs bearing additional reactive substituents (e.g., free hydroxyl, amino, or thiol groups) that may require protecting-group strategies. Procurement of this specific building block is warranted for parallel synthesis programs where the 7-chloro-4-methoxy benzothiazole core must be preserved across a library of N-substituted piperazine derivatives .

Quote Request

Request a Quote for 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.